molecular formula C₆H₅D₅N₂O₅ B1158580 N-Carbamyl-L-glutamic Acid-d5

N-Carbamyl-L-glutamic Acid-d5

Cat. No.: B1158580
M. Wt: 195.18
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamyl-L-glutamic Acid-d5 is a deuterium-labeled analogue of N-Carbamyl-L-glutamic acid (NCG), a synthetic structural analog of N-acetylglutamate (NAG) . In research contexts, the parent compound, also known as Carglumic acid, is a well-established activator of carbamoyl phosphate synthetase 1 (CPS1) . CPS1 is the rate-limiting mitochondrial enzyme that catalyzes the first step of the urea cycle, which is the primary pathway for the detoxification and excretion of ammonia . By acting as a stable, bioavailable replacement for the essential cofactor NAG, NCG enhances ureagenesis and has proven effective in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, as well as certain organic acidemias . Consequently, this compound serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantitative analysis of NCG for pharmacokinetic studies, drug metabolism research, and clinical monitoring in the investigation of urea cycle disorders and related hyperammonemic conditions . This compound is intended for use in a laboratory research setting.

Properties

Molecular Formula

C₆H₅D₅N₂O₅

Molecular Weight

195.18

Synonyms

Carbaglu-d5;  Carbamino-L-glutamic Acid-d5;  Carbamylglutamic Acid-d5;  Carglumic Acid-d5;  N-Carbamoyl-L-glutamic Acid-d5;  N-Carbamoyl-S-glutamic Acid-d5;  N-Carbamyl-L-glutamic Acid-d5;  OE 312-d5;  Ureidoglutaric Acid-d5;  N-(Aminocarbonyl)-L-glutamic Aci

Origin of Product

United States

Synthetic Methodologies for N Carbamyl L Glutamic Acid D5 and Derivatives

Precursor Synthesis Strategies for L-Glutamic Acid-d5

The cornerstone for the synthesis of N-Carbamyl-L-glutamic Acid-d5 is the availability of its deuterated precursor, L-Glutamic Acid-d5. A robust and stereochemically controlled method for preparing this precursor involves the catalytic deuteration of an unsaturated derivative of L-pyroglutamic acid. electronicsandbooks.com

The synthesis commences with commercially available L-pyroglutamic acid, a chiral starting material that ensures the retention of the desired L-stereochemistry throughout the synthetic sequence. The L-pyroglutamic acid is first protected to prevent unwanted side reactions. A common strategy involves the protection of both the amine and carboxylic acid functionalities. For instance, the amine can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl or ethyl ester.

The protected L-pyroglutamate is then subjected to a selenenylation-oxidative deselenenylation process to introduce a double bond at the 3 and 4 positions of the pyroglutamate (B8496135) ring. This creates a 3,4-didehydropyroglutamate derivative, which is the key intermediate for the deuteration step. electronicsandbooks.com

Catalytic deuteration of this unsaturated intermediate is carried out using deuterium (B1214612) gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction saturates the double bond, introducing deuterium atoms at the 3 and 4 positions. A slow-addition technique for the deuterium gas can be employed to control the reaction and maximize the incorporation of deuterium. electronicsandbooks.com

Following the deuteration, the pyroglutamate ring is hydrolyzed to yield L-glutamic acid-d5. This is typically achieved by heating the deuterated pyroglutamate derivative in an acidic aqueous solution, such as hydrochloric acid. google.com This step opens the lactam ring, revealing the free amino and carboxylic acid groups of glutamic acid. The protecting groups are also removed during this hydrolysis step.

StepReactionKey Reagents and ConditionsProduct
1Protection of L-pyroglutamic acidBoc anhydride, DMAP, alcohol (e.g., methanol)Protected L-pyroglutamate
2Introduction of unsaturationLDA, Phenylselenyl chloride; then H₂O₂, pyridineProtected 3,4-didehydropyroglutamate
3Catalytic deuterationD₂ gas, Pd/C catalyst, solvent (e.g., ethyl acetate)Protected L-pyroglutamic acid-d4
4Hydrolysis and deprotectionAqueous HCl, heatL-Glutamic Acid-d5 (including exchange at the α-position)

Chemical Synthesis Pathways for this compound

With the deuterated precursor, L-Glutamic Acid-d5, in hand, the subsequent step is the introduction of the carbamyl group at the α-amino position. A well-established method for this transformation is the reaction of the amino acid with potassium cyanate (B1221674). researchgate.net

The reaction is typically carried out in an aqueous solution. L-Glutamic Acid-d5 is dissolved in water, and the pH of the solution is carefully adjusted to be slightly alkaline, generally between 8 and 9. This is crucial as the free amino group needs to be in its nucleophilic form to react with the cyanate. Potassium cyanate is then added to the solution, and the reaction mixture is stirred, often at a slightly elevated temperature to facilitate the reaction. rsc.org

The mechanism involves the nucleophilic attack of the α-amino group of L-Glutamic Acid-d5 on the carbon atom of the cyanate ion, which is in equilibrium with isocyanic acid. This forms a carbamoyl-amino acid linkage. It is important to control the reaction conditions to avoid side reactions, such as the carbamylation of the γ-carboxylic acid group, although the α-amino group is generally more reactive under these conditions. nih.gov

After the reaction is complete, the desired product, this compound, is isolated from the reaction mixture. This is often achieved by acidification of the solution, which causes the product to precipitate out, as it is less soluble in acidic conditions. The precipitate can then be collected by filtration, washed, and dried.

A summary of the chemical synthesis pathway is presented below:

StepReactionKey Reagents and ConditionsProduct
1N-CarbamylationL-Glutamic Acid-d5, Potassium cyanate, Water, pH 8-9, HeatThis compound
2IsolationAcidification (e.g., with HCl), Filtration, Washing, DryingPure this compound

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds. For the synthesis of this compound, optimization of both the deuteration and carbamylation steps is necessary.

Isotopic Purity:

The isotopic purity of the final product is primarily determined by the efficiency of the catalytic deuteration step. To maximize the incorporation of deuterium, the following factors should be considered:

Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst. The catalyst loading can be optimized to ensure complete reduction of the double bond with deuterium.

Deuterium Gas Pressure and Addition Rate: Maintaining a positive pressure of high-purity deuterium gas throughout the reaction is essential. A slow and controlled addition of the gas can improve incorporation efficiency. electronicsandbooks.com

Solvent: The choice of solvent can influence the reaction. Anhydrous solvents are preferred to minimize any potential for H/D exchange with protic impurities.

Reaction Time and Temperature: Sufficient reaction time is needed for the deuteration to go to completion. The temperature can also be optimized to balance reaction rate and selectivity.

Yield Optimization:

pH Control in Carbamylation: Maintaining the pH of the carbamylation reaction between 8 and 9 is critical. A lower pH will result in a higher proportion of the protonated, non-nucleophilic amino group, slowing down the reaction. A significantly higher pH can lead to unwanted side reactions. rsc.org

Molar Ratio of Reactants: The stoichiometry of L-Glutamic Acid-d5 to potassium cyanate should be optimized. A slight excess of potassium cyanate may be used to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Temperature and Reaction Time: The carbamylation reaction is often gently heated (e.g., to 40-50 °C) to increase the reaction rate. The reaction time should be monitored to ensure completion without significant degradation of the product.

Purification: The purification of the final product by precipitation and washing is crucial for removing unreacted starting materials and byproducts, thereby maximizing the yield of the pure compound.

The following table summarizes key optimization parameters:

ParameterObjectiveTypical Conditions/Considerations
Catalyst Activity (Deuteration)High Isotopic PurityUse of fresh, active Pd/C catalyst.
Deuterium Source (Deuteration)High Isotopic PurityHigh-purity D₂ gas.
pH (Carbamylation)High YieldMaintain pH in the range of 8.0-9.0.
Temperature (Carbamylation)Optimal Reaction Rate and YieldTypically 40-50 °C.
PurificationHigh Purity and YieldCareful acidification for precipitation and thorough washing.

Stereochemical Considerations in Synthesis of L-Enantiomer

The biological activity of N-Carbamyl-L-glutamic acid is specific to the L-enantiomer. Therefore, it is imperative to control and maintain the stereochemistry at the α-carbon throughout the synthesis of this compound.

The primary strategy for ensuring the correct stereochemistry is the use of an enantiomerically pure starting material, L-pyroglutamic acid. rsc.org L-pyroglutamic acid is a cyclic lactam of L-glutamic acid and provides a rigid chiral template. The stereocenter at the α-carbon (C2) is already established and is generally not affected by the subsequent reaction steps under controlled conditions.

During the introduction of the double bond to form the 3,4-didehydropyroglutamate, the α-carbon stereocenter remains intact. The subsequent catalytic deuteration is a syn-addition of deuterium across the double bond, and while it creates new stereocenters at C3 and C4, it does not typically affect the stereochemistry at C2.

The final hydrolysis of the deuterated pyroglutamate to open the lactam ring and form L-Glutamic Acid-d5 is also a process that, under standard acidic conditions, does not lead to racemization of the α-carbon. google.com Similarly, the N-carbamylation of L-Glutamic Acid-d5 with potassium cyanate is a mild reaction that does not involve the breaking of any bonds at the chiral center, thus preserving the L-configuration.

To confirm the enantiomeric purity of the final product, chiral high-performance liquid chromatography (HPLC) can be employed. sigmaaldrich.comsigmaaldrich.com This analytical technique uses a chiral stationary phase that can differentiate between the L- and D-enantiomers, allowing for the quantification of the enantiomeric excess (ee) of the synthesized this compound.

Key aspects for maintaining stereochemical integrity are outlined below:

Synthetic StageConsiderationMethod of Control/Verification
Starting MaterialUse of enantiopure precursorStart with L-pyroglutamic acid.
Intermediate SynthesisPreservation of the α-carbon stereocenterThe reactions do not typically affect the C2 stereocenter.
Final ProductConfirmation of L-configurationChiral HPLC analysis to determine enantiomeric purity.

Advanced Analytical Characterization and Quantification of N Carbamyl L Glutamic Acid D5

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of N-Carbamyl-L-glutamic acid from complex matrices and for resolving it from structurally similar compounds and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-Carbamyl-L-glutamic acid. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.

Reverse-phase (RP) HPLC is a common approach. A typical method utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). sielc.comnih.gov For detection, UV spectrophotometry is often employed, with wavelengths in the range of 210–220 nm being suitable for carglumic acid. nih.gov To ensure compatibility with mass spectrometry, volatile buffers such as formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Example of HPLC Method Parameters for N-Carbamyl-L-glutamic Acid Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with a pH modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com
Detection UV at 214 nm nih.gov

| Application | Analysis, impurity isolation, and pharmacokinetic studies sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it ideal for analyzing N-Carbamyl-L-glutamic acid and its impurities. semanticscholar.orgresearchgate.net These methods often use columns with smaller particle sizes (e.g., 1.7 µm) which contributes to the enhanced performance. nih.govnih.gov

A reported UHPLC method for determining carglumic acid and its degradation products utilizes a C18 column with a gradient elution system. nih.govnih.gov The use of experimental design approaches, such as Plackett-Burman and Box-Behnken designs, can be employed to optimize and demonstrate the robustness of the method. nih.govnih.gov

Table 2: UHPLC Method Details for Carglumic Acid Analysis

Parameter Condition
Instrument UHPLC with Diode Array Detector (DAD) semanticscholar.orgresearchgate.net
Column Waters, BEH C18 (150 mm × 2.1 mm, 1.7 µm) nih.govnih.gov
Mobile Phase Gradient elution with a phosphate (B84403) buffer (pH 2.4) and acetonitrile nih.govnih.gov
Flow Rate 0.39 mL/min nih.govnih.gov
Detection DAD at 214 nm nih.govnih.gov
Run Time 10 minutes nih.govnih.gov

| LOD/LOQ | 0.7 µg/mL (LOD) and 0.15 µg/mL (LOQ) for carglumic acid nih.govnih.gov |

Separation of N-Carbamyl-L-glutamic Acid-d5 from Related Compounds and Degradation Products

Ensuring the quality and stability of pharmaceutical compounds requires methods capable of separating the active ingredient from any impurities and degradation products. For N-Carbamyl-L-glutamic acid, forced degradation studies have been conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products. nih.govnih.gov

Developed UHPLC methods have demonstrated successful separation of N-Carbamyl-L-glutamic acid from known related compounds and impurities, including:

L-Hydantoin-5-propionic acid (Related Compound A) semanticscholar.orgresearchgate.net

Pyroglutamic acid semanticscholar.orgresearchgate.net

Pyrocarglumic acid semanticscholar.orgresearchgate.net

Dicarbamoyl L-glutamic acid semanticscholar.orgresearchgate.net

The specificity of these methods is validated according to ICH guidelines to ensure they are suitable for quality control analyses. nih.gov The ability to resolve these compounds is critical for accurate quantification and for assessing the stability of the drug substance.

Mass Spectrometric (MS) Methodologies

Mass spectrometry, particularly when coupled with chromatography, provides high sensitivity and selectivity for the quantification of this compound and its non-labeled analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of N-Carbamyl-L-glutamic acid in complex biological matrices like feedstuff, animal tissues, and body fluids. researchgate.net this compound is ideally suited for use as an internal standard in these assays to correct for matrix effects and variability. wur.nl

The methodology typically involves sample extraction, followed by chromatographic separation and detection by MS/MS in Multiple Reaction Monitoring (MRM) mode. researchgate.net Positive electrospray ionization (ESI+) is commonly used. researchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity. For N-Carbamyl-L-glutamic acid, quantitative analysis can be based on the fragment ion at m/z 130.0, while ions at m/z 148.0 and m/z 84.0 can be used for qualitative confirmation. researchgate.netresearchgate.net

Table 3: LC-MS/MS Method Parameters for N-Carbamyl-L-glutamic Acid Quantification

Parameter Condition
Technique HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (Glutamic Acid) m/z 148.1 researchgate.net
Product Ions (Glutamic Acid) m/z 84, 102, 130 researchgate.net
Quantitative Transition (NCG) m/z 130.0 researchgate.net
Qualitative Transitions (NCG) m/z 148.0, m/z 84.0 researchgate.net
Linear Range (NCG in feedstuff) 20-1,000 µg/L researchgate.net

| Limit of Quantification (NCG) | 80 µg/kg in feedstuff researchgate.net |

It is important to note that glutamic acid and glutamine can undergo in-source cyclization to form pyroglutamic acid during LC-MS/MS analysis, which can be an artifact. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial to correct for such analytical challenges. wur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While HPLC and UHPLC are more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of amino acids and their derivatives. Due to the low volatility of compounds like N-Carbamyl-L-glutamic acid, a derivatization step is required prior to GC analysis. sigmaaldrich.com This process converts the polar functional groups (e.g., -COOH, -NH2) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization techniques include silylation (e.g., using MTBSTFA) or esterification followed by acylation (e.g., forming N,O-trifluoroacetyl methyl esters). sigmaaldrich.comnih.gov After derivatization, the analyte can be separated on a suitable GC column (e.g., a mid-polarity DB-35 column) and detected by mass spectrometry. nih.govbris.ac.uk GC-MS/MS methods have been developed for related compounds like L-glutamic acid, demonstrating linearity over a range of 0.5 to 100 µg/mL. nih.gov A similar approach could be adapted for this compound, where it would likely serve as an internal standard for the quantification of its non-labeled counterpart.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-Carbamyl-L-glutamic acid
Carglumic acid
N-acetylglutamate
Acetonitrile
Phosphoric acid
Formic acid
L-Hydantoin-5-propionic acid
Pyroglutamic acid
Pyrocarglumic acid
Dicarbamoyl L-glutamic acid

Ionization Techniques for this compound Detection

The detection of this compound in complex biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) is the most common ionization technique for this purpose, typically operating in the positive ion mode (ESI+). In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.

For NCG-d5, the protonated molecule [M+H]⁺ is the primary ion of interest. The efficiency of ionization can be influenced by several factors, including the pH of the mobile phase, the solvent composition, and the settings of the ESI source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature. Optimization of these parameters is crucial to achieve maximum sensitivity for the detection of NCG-d5.

Multiple Reaction Monitoring (MRM) Transition Optimization

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for the quantification of specific compounds. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of the analyte (in this case, the [M+H]⁺ ion of NCG-d5). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific product ion. This precursor-to-product ion transition is highly specific to the analyte.

For the non-deuterated N-Carbamyl-L-glutamic Acid, a common MRM transition is m/z 191.0 → 130.1. Given that NCG-d5 contains five deuterium (B1214612) atoms, its molecular weight is increased by approximately 5 Da. Therefore, the expected precursor ion for NCG-d5 would be approximately m/z 196. The fragmentation pattern is anticipated to be similar to the non-deuterated compound, with the loss of the carbamoyl (B1232498) group. The optimization of MRM transitions for NCG-d5 involves the systematic variation of collision energy to maximize the intensity of the desired product ion.

Below is a hypothetical table of optimized MRM transitions for NCG-d5, based on the fragmentation of the non-deuterated analog.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Application
196.1135.115Quantification
196.189.125Confirmation

Interference Assessment in Mass Spectrometry of this compound and Metabolites

Interference from other compounds in a biological matrix can significantly impact the accuracy of quantification in mass spectrometry. For NCG-d5, potential interferences can arise from isobaric compounds (compounds with the same nominal mass) or from the in-source fragmentation of larger molecules.

A key consideration is the potential for "cross-talk" from the non-deuterated NCG. Although the mass difference of 5 Da is generally sufficient to prevent direct overlap, the isotopic distribution of NCG could potentially contribute a minor signal at the mass of NCG-d5 if NCG is present at very high concentrations.

Metabolites of NCG could also pose an interference risk. However, as NCG-d5 is typically used as an internal standard and co-elutes with the analyte, the primary concern is ensuring that no endogenous compounds or other metabolites have the same MRM transition as NCG-d5. A thorough method validation, including the analysis of multiple blank matrix samples, is essential to identify and mitigate potential interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of chemical compounds, including this compound. ¹H NMR and ¹³C NMR are the most commonly used NMR techniques for this purpose.

The ¹H NMR spectrum of NCG-d5 is expected to be significantly different from that of non-deuterated NCG. The five deuterium atoms in NCG-d5 will result in the absence of corresponding proton signals in the ¹H NMR spectrum. This can be used to confirm the position of deuteration and to assess the isotopic purity of the compound.

The ¹³C NMR spectrum of NCG-d5 will also show characteristic changes. The carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound.

Purity assessment by NMR involves the integration of signals from the compound of interest relative to a certified reference standard of known concentration. This allows for the quantitative determination of the purity of the NCG-d5 sample.

Analytical Method Validation for this compound as a Stable Isotope Internal Standard

When this compound is used as a stable isotope internal standard (SI-IS) for the quantification of NCG, the analytical method must be rigorously validated to ensure its accuracy and reliability. A validated method for the quantification of glutamic acid using glutamic acid-d5 as an internal standard has been reported, and similar principles apply to the use of NCG-d5. researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. Selectivity is the ability to differentiate the analyte and the internal standard from endogenous components in the matrix. loesungsfabrik.de

To assess specificity and selectivity, blank matrix samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention times of NCG and NCG-d5. The method's ability to distinguish NCG from its structurally similar metabolites should also be evaluated.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte (NCG) to the internal standard (NCG-d5) against the concentration of the analyte.

A typical calibration curve for the quantification of NCG using NCG-d5 as an internal standard would be prepared by spiking known concentrations of NCG into a blank biological matrix, along with a constant concentration of NCG-d5. The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

The following table illustrates a hypothetical linearity assessment for an NCG assay using NCG-d5 as an internal standard.

NCG Concentration (ng/mL)Peak Area Ratio (NCG/NCG-d5)
10.052
50.248
100.510
502.53
1005.05
50025.1

Accuracy and Precision Evaluation

Accuracy and precision are fundamental to validating a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For methods employing this compound as an internal standard, these parameters demonstrate that the assay can reliably quantify the target analyte across its physiological or expected concentration range.

The evaluation is typically performed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day precision) and within the same day (intra-day precision). The acceptance criteria are generally defined by regulatory bodies, with the mean value being within ±15% of the nominal value for accuracy, and the coefficient of variation (CV) or relative standard deviation (RSD) not exceeding 15% for precision.

While specific data for this compound is not publicly available, a validated UPLC-MS/MS method for the closely related compound, glutamic acid, using glutamic acid-d5 as an internal standard, provides a relevant example of expected performance.

Table 1: Illustrative Accuracy and Precision Data for a Bioanalytical Method Data below is for a validated method for glutamic acid using a deuterated internal standard and is for illustrative purposes only.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% of Nominal)
Low1005.2%7.8%103.5%
Medium10004.1%6.5%98.9%
High200003.5%5.9%101.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

These parameters are crucial for determining the sensitivity of an analytical method. The LOQ is particularly important for studies where the concentration of the analyte is expected to be very low. For methods using this compound, the LOQ must be low enough to quantify the therapeutic or physiological concentrations of the unlabeled compound.

In a published UPLC-MS/MS method for glutamic acid, which uses glutamic acid-d5 as an internal standard, the LOD and LOQ for glutamic acid were established, demonstrating the sensitivity achievable with such methods. wur.nl

Table 2: Example Sensitivity Parameters for an LC-MS/MS Assay Data below is for glutamic acid from a validated method and is for illustrative purposes only. wur.nl

ParameterDefinitionExample Value (ng/mL)
Limit of Detection (LOD)Lowest concentration detectable with a signal-to-noise ratio of 3.4.4
Lower Limit of Quantification (LLOQ)Lowest concentration reliably quantified (precision <20% RSD, accuracy 80-120%).30.9

Robustness and Stability Testing under Varied Conditions

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Stability testing is essential to ensure that the concentration of the analyte (and the internal standard) does not change from the time of sample collection to the time of analysis.

For this compound, stability would be assessed under various conditions, including:

Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.

Short-Term Stability: Evaluating stability at room temperature for a period reflecting the sample handling time.

Long-Term Stability: Determining stability under frozen storage conditions over an extended period.

Stock Solution Stability: Ensuring the integrity of the internal standard stock solution over time.

A study on the non-deuterated N-Carbamyl-L-glutamic acid demonstrated that a standard solution was stable for 12 hours at 5°C. nih.gov The stability of the deuterated internal standard is expected to be similar to its non-deuterated counterpart due to their identical chemical structures.

Application in Quality Control and Reference Standard Traceability

As a high-purity, stable isotope-labeled compound, this compound is primarily used as an internal standard in quantitative mass spectrometry-based assays. Its application is critical for ensuring the quality and integrity of analytical data in pharmaceutical and clinical research.

Quality Control: In a typical analytical run, a fixed amount of this compound is added to all samples, including calibration standards and quality control samples. By comparing the peak area of the target analyte to the peak area of the internal standard, the method can compensate for variations in sample extraction recovery and matrix effects that can suppress or enhance the instrument's signal. This ensures that the calculated concentration of the analyte is accurate and reliable.

Reference Standard Traceability: this compound is synthesized and purified to a high degree (typically >95%) and is itself characterized against a primary reference standard. hoelzel-biotech.com Manufacturers provide a Certificate of Analysis that details the compound's identity, purity, and concentration. lubio.ch This documentation establishes a traceability chain, ensuring that measurements made using this material are linked to a recognized standard, which is a fundamental requirement for quality assurance in regulated bioanalysis.

Investigations into Biochemical and Metabolic Pathways Utilizing N Carbamyl L Glutamic Acid D5

Tracing Urea (B33335) Cycle Intermediates and Flux using Deuterium (B1214612) Labeling

The primary application of NCG-d5 is in stable isotope tracer studies to investigate the dynamics of the urea cycle. When NCG-d5 is introduced into a biological system, it activates CPS1, initiating the conversion of ammonia (B1221849) and bicarbonate into carbamoyl (B1232498) phosphate (B84403). nih.govwikipedia.org While NCG itself is not directly incorporated into urea, its action stimulates the entire pathway. By using other labeled precursors, such as ¹³C-bicarbonate or ¹⁵N-ammonia in conjunction with NCG-d5, researchers can precisely measure the rate of urea synthesis (ureagenesis). nih.govnih.gov

The deuterium label on NCG-d5 serves to confirm the tracer's presence and metabolic stability while it exerts its effect on the cycle. Although the deuterium atoms from NCG-d5 are not expected to be transferred to urea cycle intermediates, the compound's use is crucial for quantifying the flux stimulated by a known amount of the activator. Studies using non-deuterated NCG with other isotopic labels have demonstrated its ability to significantly increase the incorporation of labeled precursors into urea, effectively restoring or enhancing the metabolic flow through the cycle. nih.govnih.gov For instance, research has shown that NCG administration markedly increases the formation of ¹³C-urea from labeled bicarbonate, providing a direct measure of enhanced urea cycle flux. nih.gov The use of NCG-d5 allows for similar precise assessments, helping to delineate the capacity and kinetics of the urea cycle under various physiological and pathological conditions.

Metabolic Studies of N-Carbamyl-L-glutamic Acid in Cellular and Animal Models

In vitro studies using cellular systems, such as primary hepatocytes or specific liver cell lines, are fundamental to understanding the molecular action of NCG-d5. By introducing NCG-d5 into the cell culture medium, researchers can monitor its transport across the cell and mitochondrial membranes to reach its target, CPS1, within the mitochondrial matrix.

Using mass spectrometry, the intracellular concentration of NCG-d5 can be quantified over time, providing data on its uptake and stability. Furthermore, these controlled environments allow for detailed investigation into how NCG-d5 influences specific metabolic pathways. For example, by supplying cells with ¹⁵N-labeled glutamine, scientists can trace the incorporation of the ¹⁵N label into urea in the presence and absence of NCG-d5. This allows for a precise measurement of how NCG-d5 enhances ammonia detoxification at the cellular level. Such studies have been pivotal in confirming that NCG acts as a highly effective replacement for the natural activator, NAG. nih.gov

Table 1: Hypothetical In Vitro Isotopic Enrichment in Hepatocytes

This interactive table illustrates potential data from an in vitro experiment tracking the effect of NCG-d5 on the conversion of ¹⁵N-Glutamine to ¹⁵N-Urea in cultured hepatocytes.

ConditionTime (hours)Intracellular NCG-d5 (µM)¹⁵N-Urea Enrichment (Atom % Excess)
Control (No NCG-d5)10.00.5
Control (No NCG-d5)40.01.2
Control (No NCG-d5)80.02.1
NCG-d5 Treated15.22.5
NCG-d5 Treated44.88.9
NCG-d5 Treated84.115.3

Preclinical research in animal models is critical for understanding the systemic effects of NCG-d5. In models of urea cycle disorders, such as mice with a genetic deficiency in N-acetylglutamate synthase (NAGS), NCG-d5 is used to assess the restoration of metabolic function. nih.govclevelandclinic.org Following administration of NCG-d5, researchers can track key biomarkers. Studies on the non-labeled compound show that its administration leads to a marked decrease in plasma ammonia and glutamine levels, coupled with a significant increase in blood urea nitrogen, indicating a successful reactivation of the urea cycle. nih.gov

By using NCG-d5 in these models, scientists can precisely correlate the concentration of the administered tracer in the plasma with the observed therapeutic effect on nitrogen metabolism. This helps in understanding the pharmacokinetics and pharmacodynamics of the compound. Isotope tracing studies in patients with NAGS deficiency have shown that NCG treatment can restore ureagenesis to normal or even supranormal levels. nih.gov

NCG-d5 is a valuable tool for broader investigations into nitrogen metabolism. The detoxification of ammonia via the urea cycle is intrinsically linked to the metabolism of amino acids that carry and donate nitrogen, such as glutamine and alanine. mdpi.com Research has shown that stimulating the urea cycle with NCG can significantly decrease the plasma concentrations of these amino acids, indicating their increased utilization by the liver for ureagenesis. nih.govnih.gov

By administering NCG-d5 to animal models and simultaneously using other stable isotopes like ¹⁵N-alanine or ¹⁵N-glutamine, researchers can trace the flow of nitrogen from these amino acids into the urea pool. This dual-labeling approach allows for a quantitative analysis of how activating the urea cycle with NCG-d5 impacts whole-body nitrogen homeostasis and the inter-organ flux of amino acids.

Table 2: Illustrative Plasma Metabolite Changes in an Animal Model of NAGS Deficiency Treated with NCG-d5

This table provides representative data on how key plasma biomarkers might change in a NAGS-deficient animal model before and after treatment with NCG-d5, based on findings from similar studies with non-labeled NCG. nih.gov

BiomarkerPre-TreatmentPost-Treatment with NCG-d5Normal Reference Range
Plasma Ammonia (µM)4505520-80
Plasma Glutamine (µM)1200650400-700
Plasma Alanine (µM)550320250-400
Blood Urea Nitrogen (mg/dL)4158-20

The urea cycle is also the sole pathway for the endogenous synthesis of arginine. nih.gov NCG plays a crucial role in this process by activating CPS1, which drives the production of citrulline (in the intestine and liver), a direct precursor to arginine. nih.gov Supplementation with NCG has been shown to increase plasma arginine concentrations, highlighting its ability to enhance de novo arginine synthesis. nih.gov

Using NCG-d5 in combination with other labeled precursors, such as ¹³C-glutamate, allows for direct tracing of the carbon backbone through the necessary intermediates to arginine. By analyzing the isotopic enrichment in citrulline and arginine following the administration of these tracers, researchers can quantify the rate of endogenous arginine synthesis stimulated by NCG-d5. This is particularly important for understanding how NCG can support the production of this vital amino acid, which is involved in numerous physiological processes, including protein synthesis and the production of nitric oxide.

In Vivo Preclinical Animal Model Research

Enzymatic Studies of Carbamoyl Phosphate Synthetase 1 (CPS1) Activation

N-Carbamyl-L-glutamic Acid directly interacts with and activates Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle. researchgate.net This activation is critical for the detoxification of ammonia.

Kinetic studies comparing NCG with the natural activator NAG have revealed important differences in their activation of CPS1. Research has shown that a significantly higher concentration of NCG is required to achieve half-maximal activation of CPS1 compared to NAG. nih.gov Furthermore, the maximal velocity (Vmax) of the CPS1-catalyzed reaction is generally lower when activated by NCG as opposed to NAG, indicating that NCG is a suboptimal activator. nih.gov

These kinetic parameters are crucial for understanding the pharmacological effects of NCG in clinical settings. The use of labeled substrates, such as N-Carbamyl-L-glutamic Acid-d5, in conjunction with mass spectrometry, allows for precise measurement of reaction rates and enzyme-activator binding affinities in complex biological samples.

Table 1: Comparative Kinetic Parameters of CPS1 Activation by NAG and NCG

ActivatorKact (Concentration for half-maximal activation)Relative Vmax
N-Acetyl-L-glutamate (NAG)LowerHigher
N-Carbamyl-L-glutamic Acid (NCG)HigherLower

N-Carbamyl-L-glutamic Acid binds to the same allosteric site on CPS1 as the natural activator, N-acetyl-L-glutamate. nih.gov This binding induces a conformational change in the enzyme, which is necessary for its catalytic activity. In the presence of MgATP, both NAG and NCG have been shown to stabilize the enzyme, offering protection against thermal denaturation and proteolytic degradation. nih.gov

The allosteric activation by NCG is a key mechanism in its therapeutic action, as it can bypass a deficiency in NAG synthesis. Investigations into this mechanism are fundamental to understanding how NCG restores or enhances urea cycle function.

Exploration of Interactions with N-Acetylglutamate Synthase (NAGS)

While NCG's primary role is to activate CPS1, its presence in the metabolic environment has implications for the enzyme responsible for synthesizing the natural activator, N-Acetylglutamate Synthase (NAGS).

In certain metabolic disorders, such as organic acidemias, the accumulation of various acyl-CoA esters can inhibit NAGS activity. hoelzel-biotech.comnih.gov This inhibition leads to a deficiency of NAG and subsequent hyperammonemia. Studies have shown that short-chain acyl-CoAs, such as propionyl-CoA and isovaleryl-CoA, are potent inhibitors of NAGS. hoelzel-biotech.comnih.gov The use of NCG in these conditions is effective because it circumvents the need for NAG synthesis by directly activating CPS1. researchgate.net

Table 2: Inhibitory Effect of Various Acyl-CoAs on NAGS Activity

Acyl-CoALevel of NAGS Inhibition
Propionyl-CoAStrong
Isovaleryl-CoAStrong
Methylmalonyl-CoAModerate
Butyryl-CoAModerate

The inhibition of NAGS by acyl-CoAs can also lead to the formation of alternative N-acylglutamates. hoelzel-biotech.com When the primary substrate for NAGS, acetyl-CoA, is outcompeted by other acyl-CoAs, these alternative acyl-CoAs can be utilized by NAGS to produce compounds such as N-propionylglutamate and N-isovalerylglutamate. hoelzel-biotech.comnih.gov These alternative N-acylglutamates are generally poor activators of CPS1, further contributing to the impairment of the urea cycle.

The administration of NCG in such scenarios provides a direct and effective activator for CPS1, mitigating the effects of this detrimental metabolic cross-talk. The use of this compound in metabolic tracing studies would be invaluable in elucidating the complex interplay between different acyl-CoA pools and the synthesis of various N-acylglutamates.

Investigational Biochemical Applications beyond the Urea Cycle

Recent research has begun to explore the potential roles of N-Carbamyl-L-glutamic Acid in biochemical pathways outside of its established function in the urea cycle. One notable area of investigation is its effect on cancer cell metabolism. Some studies have reported that NCG can inhibit the proliferation of certain cancer cell lines. researchgate.net The proposed mechanisms are still under investigation but may involve the modulation of metabolic pathways that are critical for cancer cell growth and survival. These preliminary findings open up new avenues for the potential therapeutic application of NCG and its derivatives.

Role in Other Amino Acid Metabolic Pathways

The primary and most well-understood role of N-Carbamyl-L-glutamic Acid (NCG) is as a structural analog of N-acetylglutamate (NAG). nih.gov NCG activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle. nih.gov This cycle is central to nitrogen metabolism, converting excess ammonia—largely derived from the catabolism of amino acids—into urea for excretion. By enhancing ureagenesis, NCG directly influences the primary disposal route for nitrogen, which in turn affects the broader network of amino acid metabolism. nih.govresearchgate.net

The influence of NCG extends beyond the direct activation of the urea cycle. Studies in various animal models have demonstrated that supplementation with NCG leads to significant changes in the plasma concentrations of numerous amino acids and other metabolites. This indicates a wide-ranging impact on metabolic homeostasis. For instance, research in Holstein bulls showed that NCG supplementation increased plasma levels of arginine, leucine (B10760876), isoleucine, and tyrosine. mdpi.com In contrast, some studies in goats have reported a decrease in plasma amino acids under certain dietary conditions when supplemented with NCG, suggesting that its effects can be context-dependent. proquest.comresearchgate.netresearchgate.net

A key mechanism for these broader effects is NCG's role in promoting the endogenous synthesis of arginine. acs.orgnih.gov Arginine is not only a crucial component of the urea cycle but also a precursor for the synthesis of nitric oxide, creatine, and other polyamines, linking NCG's action to multiple downstream pathways. The modulation of arginine levels can, therefore, have cascading effects on the availability and metabolism of other amino acids.

Metabolomic studies provide a comprehensive view of these widespread effects. In one such study, NCG supplementation in dairy cows was found to alter nitrogen metabolism, leading to reduced blood ammonia and urea levels, which suggests an improved metabolic utilization of ammonia nitrogen. bio-conferences.org

Table 1: Summary of Research on NCG's Impact on Amino Acid and Related Metabolism
Model SystemKey Findings Related to Amino Acid MetabolismReference
Finishing PigsNCG supplementation in a reduced protein diet increased muscle leucine content and enhanced endogenous arginine synthesis. acs.org
Holstein BullsDietary NCG increased nitrogen retention and plasma concentrations of arginine, leucine, isoleucine, and tyrosine. mdpi.com
Young Male GoatsNCG supplementation negatively affected plasma amino acid levels, particularly with higher concentrate diets. proquest.comresearchgate.net
Patients with Propionic AcidemiaNCG treatment decreased mean plasma glutamine from 552 µM to 331 µM, alongside a reduction in ammonia. researchgate.net

Exploration in Cellular Proliferation and Metabolism Studies in Model Systems

Beyond its role in managing hyperammonemia, NCG has been investigated for its effects on cellular proliferation, particularly in the context of cancer metabolism. nih.gov Cancer cells exhibit reprogrammed metabolism and are often highly dependent on specific nutrients, including the amino acid glutamine, for growth and survival. embopress.org Given that NCG is a glutamate (B1630785) derivative and influences central nitrogen metabolism, its potential to disrupt cancer cell metabolism has become a subject of research.

In vitro and in vivo studies have provided evidence that NCG may function as an anti-cancer agent. nih.gov Research has shown that carglumic acid (the active pharmaceutical ingredient form of NCG) can induce apoptosis and suppress the proliferation of various cancer cell lines. nih.gov This effect has been observed in models of pancreatic ductal carcinoma, triple-negative breast cancer, hepatoma, and lung cancer. nih.govnih.gov The proposed mechanism suggests that by hyperactivating the urea cycle via CPS1, NCG may lead to a dysregulation of cancer cell metabolism, rendering the cells more vulnerable. nih.gov

In mouse models, NCG has demonstrated significant tumor growth inhibition. In an orthotopic pancreatic cancer model, tumor growth was inhibited by 80%, and in a triple-negative breast cancer model, the inhibition was 82%. nih.gov These findings highlight a novel potential function for NCG in oncology.

Stable isotope tracers like this compound are essential tools for such investigations. mdpi.com They enable researchers to perform metabolic flux analysis, tracking the fate of carbon and nitrogen atoms from NCG through various metabolic pathways within cancer cells. nih.govmdpi.com This level of detailed analysis is crucial for elucidating the precise mechanisms by which NCG exerts its anti-proliferative effects and for identifying metabolic vulnerabilities in cancer cells.

Table 2: Summary of NCG (Carglumic Acid) Effects on Cellular Proliferation in Model Systems
Model SystemFindingReference
Various cancer cell lines (in vitro)Inhibited proliferation and induced apoptosis in human pancreatic cancer, triple-negative breast cancer, hepatoma, and lung cancer cells. nih.govnih.gov
Orthotopic mouse model (pancreatic cancer)Tumor growth inhibition of 80% after 21 days of treatment. nih.gov
Orthotopic mouse model (triple-negative breast cancer)Tumor growth inhibition of 82% after 20 days of treatment. nih.gov

Future Research Directions and Emerging Applications of N Carbamyl L Glutamic Acid D5

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

The development of robust and sensitive analytical methods is crucial for accurately measuring N-Carbamyl-L-glutamic Acid-d5 in complex biological matrices. Current methodologies for its non-deuterated counterpart, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), provide a strong foundation. mdpi.comnih.gov Future research will likely focus on refining these platforms to achieve even lower limits of detection and quantification, which is essential for detailed pharmacokinetic and metabolic studies. mdpi.com

Advanced analytical techniques, including ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), are expected to be at the forefront of these developments. researchgate.netgatech.edu These technologies offer superior separation efficiency and mass accuracy, enabling the precise quantification of this compound and its metabolites, even at very low concentrations. gatech.edu Furthermore, the unique mass shift introduced by the five deuterium (B1214612) atoms in this compound makes it an ideal internal standard for the accurate quantification of endogenous or administered N-Carbamyl-L-glutamic Acid. nih.gov

Interactive Table: Analytical Parameters for N-Carbamyl-L-glutamic Acid Detection

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
NCG in FeedstuffHPLC-ESI-MS/MS24 µg/kg80 µg/kg mdpi.com
Carglumic AcidUHPLC/DAD0.15 µg/mL0.7 µg/mL researchgate.net

Elucidation of Complex Metabolic Network Perturbations through Isotopic Labeling

This compound serves as a powerful tracer for elucidating the intricate workings of metabolic networks, particularly the urea (B33335) cycle. researchgate.netplos.orgnih.gov By introducing this labeled compound into a biological system, researchers can track the metabolic fate of the molecule and its contribution to various downstream pathways. nih.govimmune-system-research.com This approach, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. nih.govnih.gov

Future studies will likely utilize this compound to investigate perturbations in the urea cycle associated with inherited metabolic disorders. researchgate.netplos.orgnih.govnih.govwikipedia.org By tracing the flow of the deuterated label, scientists can identify bottlenecks, shunts, and alternative pathways that become active in disease states. This knowledge is critical for understanding disease mechanisms and for developing targeted therapeutic strategies. The use of deuterated amino acids as tracers is a well-established technique for studying amino acid and protein metabolism, and its application to this compound holds significant promise. researchgate.netacs.orgmdpi.comresearchgate.netnih.govrsc.org

Computational Modeling and Simulation of this compound Metabolic Fates

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. nih.govnih.govresearchgate.netnih.govspringernature.comyoutube.com In the context of this compound, in silico approaches can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.netnih.govspringernature.com These models can help to anticipate the pharmacokinetic behavior of the compound in vivo, thereby guiding the design of preclinical and clinical studies. metsol.com

A key area of future research will be the development of computational models that can accurately predict the kinetic isotope effect (KIE) of deuteration on the metabolism of N-Carbamyl-L-glutamic Acid. nih.govacs.orgacs.orgnih.gov The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, potentially leading to a longer half-life and improved therapeutic profile. gatech.eduresearchgate.net By simulating these effects, researchers can optimize the design of deuterated drugs for enhanced efficacy and safety. nih.govjuniperpublishers.com Molecular docking and metabolic profiling can aid in identifying sites for deuteration and predicting the potential for metabolic switching. nih.gov

Integration with Multi-Omics Approaches for Systems Biology Research

A systems biology approach, which integrates data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of biological systems. nih.govebi.ac.ukmdpi.com The data generated from this compound tracer studies can be integrated with other omics data to build comprehensive models of metabolic regulation. plos.org

For instance, in the study of urea cycle disorders, metabolomic data obtained using this compound can be combined with genetic and proteomic data to identify the underlying causes of the disease and to discover novel biomarkers. nih.govspringernature.comacs.orgresearchgate.netyoutube.com This multi-omics approach can reveal how genetic mutations affect enzyme function, protein expression, and ultimately, metabolic fluxes. nih.gov Computational pipelines are being developed to facilitate the integration of multi-omics data with metabolic models, which will be instrumental in deciphering the complex interplay of factors that contribute to metabolic diseases. plos.orgnih.govebi.ac.ukoup.com

Potential for this compound in Advanced Preclinical Research Methodologies

The use of deuterated compounds in preclinical research offers several advantages, including improved metabolic stability, enhanced bioavailability, and reduced toxicity. nih.govresearchgate.net this compound can be employed in preclinical models to more accurately predict human metabolism and to gain a better understanding of the compound's safety profile. nih.gov The "deuterium switch" approach, where a deuterated version of an existing drug is developed, has the potential to lead to improved therapies with new patent protections. researchgate.net

Future preclinical research will likely involve the use of this compound in a variety of animal models of metabolic diseases to evaluate its therapeutic potential. These studies will benefit from the enhanced analytical sensitivity and the ability to trace the compound's metabolic fate with high precision. The insights gained from these advanced preclinical methodologies will be crucial for the successful translation of this compound from the laboratory to the clinic. Deuterated compounds are increasingly being used in early-stage drug discovery to overcome pharmacokinetic shortcomings. nih.gov

Q & A

Q. How can researchers synthesize and validate the isotopic purity of N-Carbamyl-L-glutamic Acid-d5?

Methodological Answer: Synthesis typically involves replacing five hydrogen atoms with deuterium at specific positions (e.g., methyl or methylene groups) using deuterated precursors. Isotopic purity is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the location and degree of deuteration. For example, in metabolomics, deuterated standards like DL-glutamic acid-d5 are synthesized and verified to ensure minimal isotopic interference . Thermal analysis (e.g., differential scanning calorimetry) can also characterize phase transitions, as seen in hydrogen-bonded ferroelectric complexes involving non-deuterated analogs .

Q. What are the key considerations for using this compound as an internal standard in targeted metabolomics?

Methodological Answer:

  • Selection Criteria : Ensure the deuterated standard co-elutes with the analyte and has similar ionization efficiency. For example, deuterated glutamic acid derivatives are used to normalize LC-MS/MS data .
  • Batch Consistency : Validate isotopic purity across production batches using MS to avoid quantification errors due to isotopic drift .
  • Concentration Optimization : Spike-in concentrations must match the expected analyte range; uses a cocktail of 45 deuterated standards, including glutamic acid-d5, to cover diverse metabolite levels .

Advanced Research Questions

Q. How does deuteration impact the physicochemical properties of N-Carbamyl-L-glutamic Acid in material science applications?

Methodological Answer: Deuteration can alter hydrogen bonding and thermal stability. For instance, non-deuterated N-Carbamyl-L-glutamic Acid (CGA) forms hydrogen-bonded ferroelectric liquid crystals with alkyloxy benzoic acids. Researchers should compare deuterated and non-deuterated analogs using:

  • Thermal Analysis : To assess phase transition temperatures and stability .
  • Polarized Optical Microscopy : To observe mesophase textures and confirm structural integrity post-deuteration .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix Effects : Co-eluting metabolites may suppress ionization. Use matrix-matched calibration curves and post-column infusion to assess ion suppression .
  • Isotopic Interference : Ensure sufficient chromatographic resolution between deuterated and non-deuterated forms. highlights the use of tryptophan-d5 and tyrosine-d4 as benchmarks for resolving overlapping peaks .
  • Data Normalization : Normalize peak areas using a spiked deuterated internal standard (e.g., hippuric acid-d5) to correct for batch-to-batch variability .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to extreme temperatures (e.g., -20°C to 40°C) and humidity, then quantify degradation products via LC-MS. recommends storage at -20°C in anhydrous conditions for deuterated analogs .
  • Long-Term Stability : Monitor isotopic integrity over months using NMR or MS, as deuterium exchange with ambient moisture can reduce purity .

Methodological Design and Data Analysis

Q. What statistical approaches are recommended for analyzing metabolomic datasets incorporating deuterated standards like this compound?

Methodological Answer:

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters influenced by deuterated standards .
  • Batch Correction : Apply ComBat or surrogate variable analysis (SVA) to adjust for technical variability between LC-MS runs, as demonstrated in ’s two-batch metabolomics study .

Q. How can researchers optimize LC-MS parameters for detecting this compound alongside non-deuterated metabolites?

Methodological Answer:

  • Ionization Mode : Use electrospray ionization (ESI) in negative or positive mode, depending on the compound’s polarity. notes that deuterated standards like glutamic acid-d5 exhibit robust ionization in both modes .
  • Collision Energy Tuning : Optimize fragmentation energy to distinguish deuterated and non-deuterated ions. For example, adjust collision-induced dissociation (CID) to minimize cross-talk between isotopic peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.